2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene
Overview
Description
2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene is an organic compound with the molecular formula C₁₆H₁₆ClNO₅ It is a derivative of benzene, characterized by the presence of chloro, ethoxyphenoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The nitration of a suitable benzene derivative to introduce the nitro group.
Chlorination: Introduction of the chloro group through electrophilic aromatic substitution.
Etherification: Formation of the ethoxyphenoxy group via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxy groups can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium ethoxide or potassium thiolate.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 2-amino-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene.
Substitution: Formation of derivatives with substituted nucleophiles.
Oxidation: Formation of carboxylic acids or aldehydes from the ethoxy groups.
Scientific Research Applications
2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene depends on its interaction with specific molecular targets. For instance, if used in a biological context, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the chloro and ethoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]-4-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
2-chloro-1-[2-(3-phenoxy)ethoxy]-4-nitrobenzene: Lacks the ethoxy group, affecting its chemical properties.
Uniqueness
2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that differ from its analogs. The presence of both chloro and nitro groups makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5/c1-2-21-13-4-3-5-14(11-13)22-8-9-23-16-7-6-12(18(19)20)10-15(16)17/h3-7,10-11H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRZMLZPBVLSRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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